4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile 4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 898789-78-1
VCID: VC3872456
InChI: InChI=1S/C19H16N2O/c20-13-15-6-8-17(9-7-15)19(22)18-5-3-4-16(12-18)14-21-10-1-2-11-21/h1-9,12H,10-11,14H2
SMILES: C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N
Molecular Formula: C19H16N2O
Molecular Weight: 288.3 g/mol

4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile

CAS No.: 898789-78-1

Cat. No.: VC3872456

Molecular Formula: C19H16N2O

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile - 898789-78-1

Specification

CAS No. 898789-78-1
Molecular Formula C19H16N2O
Molecular Weight 288.3 g/mol
IUPAC Name 4-[3-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzonitrile
Standard InChI InChI=1S/C19H16N2O/c20-13-15-6-8-17(9-7-15)19(22)18-5-3-4-16(12-18)14-21-10-1-2-11-21/h1-9,12H,10-11,14H2
Standard InChI Key LGSDGFCBJZPKAM-UHFFFAOYSA-N
SMILES C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N
Canonical SMILES C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N

Introduction

4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile is a complex organic compound that incorporates both pyrrole and benzonitrile moieties. This compound is of interest due to its potential applications in pharmaceuticals and materials science. The following sections will delve into its chemical properties, synthesis methods, and potential applications.

Synthesis Methods

The synthesis of 4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile likely involves multi-step reactions, including the formation of the pyrrole ring and its attachment to the benzonitrile backbone. A common approach might involve:

  • Pyrrole Ring Formation: This could be achieved through the condensation of appropriate precursors.

  • Attachment to Benzonitrile: The pyrrole derivative would then be linked to the benzonitrile backbone via a benzoyl group, possibly through a Friedel-Crafts acylation or similar reaction.

StepReaction TypeDescription
1CondensationFormation of the pyrrole ring
2AcylationAttachment of the pyrrole derivative to the benzonitrile backbone

Pharmaceutical Applications

Compounds with pyrrole and benzonitrile moieties have been explored for their biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activity of 4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile would depend on its ability to interact with biological targets.

Materials Science Applications

In materials science, compounds with aromatic rings and nitrile groups can be used in the synthesis of polymers or as components in organic electronics due to their electronic properties.

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